REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:19][C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(#N)C>[CH2:23]([O:22][C:20](=[O:21])[CH2:19][O:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5])[CH3:24] |f:1.2.3|
|
Name
|
|
Quantity
|
21.75 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC
|
Name
|
Cs2CO3
|
Quantity
|
55.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture vigorously stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Pouring
|
Type
|
EXTRACTION
|
Details
|
ice/NH4Cl, twofold extraction with AcOEt
|
Type
|
WASH
|
Details
|
washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over magnesium sulfate, and evaporation of the solvents
|
Type
|
WAIT
|
Details
|
left 34.36 g of the title product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)OC)C=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |